molecular formula C8H7F2NO B1436067 6-(Difluoromethyl)-4-methylnicotinaldehyde CAS No. 1805310-98-8

6-(Difluoromethyl)-4-methylnicotinaldehyde

Cat. No. B1436067
M. Wt: 171.14 g/mol
InChI Key: OIWJTUVFTQSXEX-UHFFFAOYSA-N
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Description

The compound “6-(Difluoromethyl)-4-methylnicotinaldehyde” likely contains a nicotinaldehyde core, which is a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom). The “6-(Difluoromethyl)” indicates a difluoromethyl group (-CF2H) attached at the 6th position of the pyridine ring, and the “4-methyl” indicates a methyl group (-CH3) attached at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl and methyl groups onto the nicotinaldehyde core. This could potentially be achieved through various methods such as nucleophilic substitution, electrophilic substitution, or radical chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic properties of the pyridine ring and the attached functional groups. The difluoromethyl group is electron-withdrawing, which could potentially influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and methyl groups. The aldehyde group (-CHO) is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. For example, if it showed promise as a pharmaceutical, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

6-(difluoromethyl)-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5-2-7(8(9)10)11-3-6(5)4-12/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJTUVFTQSXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-4-methylnicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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